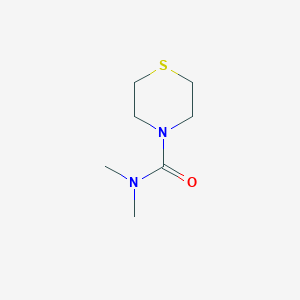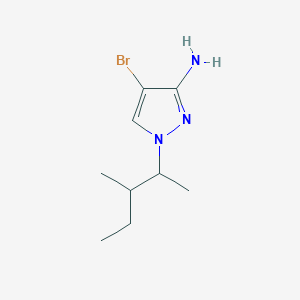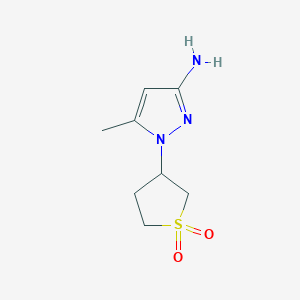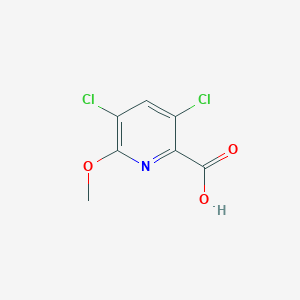
3,5-Dichloro-6-methoxypyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C7H5Cl2NO3 and a molecular weight of 222.03 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methoxy group, and a carboxylic acid group attached to the pyridine ring. This compound is typically a white to light yellow solid with a distinct odor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,5-Dichloro-6-methoxypyridine-2-carboxylic acid involves the reaction of 2-amino-6-methoxypyridine with cuprous chloride . The reaction conditions typically include the use of organic solvents such as ether or chloroform, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-6-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The methoxy group can be hydrolyzed to form a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can include alcohols or amines.
Aplicaciones Científicas De Investigación
3,5-Dichloro-6-methoxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-6-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Trichloro-6-methoxypyridine: Similar structure but with an additional chlorine atom.
6-Methoxypyridine-2-carboxylic acid: Lacks the chlorine atoms, making it less reactive.
Uniqueness
3,5-Dichloro-6-methoxypyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine atoms and a methoxy group on the pyridine ring allows for versatile chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C7H5Cl2NO3 |
|---|---|
Peso molecular |
222.02 g/mol |
Nombre IUPAC |
3,5-dichloro-6-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5Cl2NO3/c1-13-6-4(9)2-3(8)5(10-6)7(11)12/h2H,1H3,(H,11,12) |
Clave InChI |
LTYWSPAEUUTRAA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=N1)C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13066609.png)
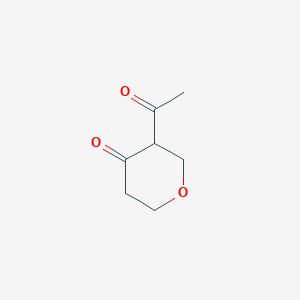

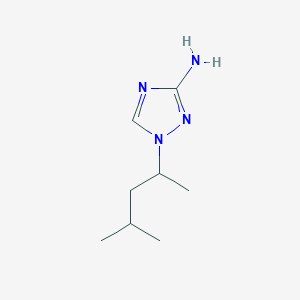


![N-[(4-chloro-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13066647.png)
![6,9-Dioxa-2-azaspiro[3.6]decane](/img/structure/B13066649.png)


